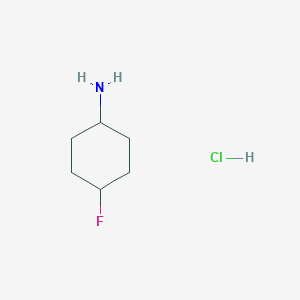

Chlorhydrate de cis-4-fluorocyclohexanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-4-Fluorocyclohexanamine hydrochloride is a chemical compound with the CAS Number: 932706-30-4 . It has a molecular weight of 153.63 and a linear formula of C6H13ClFN .

Synthesis Analysis

The synthesis of cis-4-Fluorocyclohexanamine hydrochloride has been reported in the literature . The synthesis was conducted via a 3-step, 1-pot reaction . The fluorination of 1 with diethylaminosulfur trifluoride (DAST) at −78 °C to 25 °C gave benzyl trans-4-fluorocyclohexyl carbamate in 14% yield, and the removal of the CBz group by catalytic hydrogenation gave trans-4-fluorocyclohexanamine (40% yield) which was converted to the hydrochloride salt, 2 .Physical And Chemical Properties Analysis

Cis-4-Fluorocyclohexanamine hydrochloride is a white solid . It has a molecular weight of 153.63 and a linear formula of C6H13ClFN . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthèse chimique

“Chlorhydrate de cis-4-fluorocyclohexanamine” est un composé chimique avec le numéro CAS : 932706-30-4 et la formule linéaire : C6H13ClFN . Il est utilisé dans la synthèse de divers autres composés. Le composé est un solide blanc et a une masse moléculaire de 153,63 .

Neuro-imagerie

“this compound” a été utilisé dans la synthèse d’un nouvel inhibiteur de la FAAH marqué au fluor-18, le trans-3-(4, 5-dihydrooxazol-2-yl)phényl-4-[18F]fluorocyclohexylcarbamate ([18F]FCHC) . Ce composé est utilisé pour la neuro-imagerie de l’hydrolase de l’amide d’acide gras (FAAH), une enzyme catabolique qui régule les transmetteurs lipidiques dans le système endocannabinoïde . La FAAH est une cible thérapeutique et d’imagerie par tomographie par émission de positons (TEP) très recherchée pour des études impliquant la dépendance et les troubles neurologiques .

Recherche sur l’hydrolase de l’amide d’acide gras (FAAH)

La FAAH est une enzyme intramembranaire dimérique responsable du catabolisme des amides d’acides gras bioactifs tels que les N-acylethanolamines, les endocannabinoïdes anandamide (AEA) et 2-arachidonoylglycérol (2-AG), ainsi que le lipide induisant le sommeil oléamide . “this compound” est utilisé dans la synthèse d’inhibiteurs pour cette enzyme, contribuant à la recherche sur le système endocannabinoïde .

Mécanisme D'action

Target of Action

The primary target of cis-4-Fluorocyclohexanamine hydrochloride is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a catabolic enzyme that regulates lipid transmitters in the endocannabinoid system . It is mainly present in the pancreas, brain, kidney, and skeletal muscle in humans .

Mode of Action

FAAH utilizes a unique Ser-Ser-Lys catalytic triad to effect hydrolysis of fatty acid amides to free fatty acids and ethanolamine . The cis-4-Fluorocyclohexanamine hydrochloride likely interacts with this catalytic triad, inhibiting the enzyme’s activity .

Biochemical Pathways

FAAH is responsible for the catabolism of bioactive fatty acid amides such as N-acylethanolamines, the endocannabinoids anandamide (AEA), and 2-arachidonoyl glycerol (2-AG), as well as the sleep-inducing lipid oleamide . By inhibiting FAAH, cis-4-Fluorocyclohexanamine hydrochloride can affect these biochemical pathways and their downstream effects .

Result of Action

The inhibition of FAAH by cis-4-Fluorocyclohexanamine hydrochloride can lead to an increase in the levels of endocannabinoids and other fatty acid amides . This could potentially result in various molecular and cellular effects, depending on the specific roles of these compounds in different physiological processes .

Propriétés

IUPAC Name |

4-fluorocyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCMNBQKULHRAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1448310-31-3, 923596-01-4 |

Source

|

| Record name | 4-fluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Fluoro-cyclohexanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2442663.png)

![[5-(Trifluoromethyl)-2-furyl]methanol](/img/structure/B2442667.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2442669.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2442673.png)

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2442676.png)

![4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride](/img/structure/B2442682.png)